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Compound of Interest

Compound Name: Rifamycin W

Cat. No.: B1245666

This guide is designed for researchers, scientists, and drug development professionals
investigating semi-synthetic rifamycin analogs. It provides troubleshooting advice, frequently
asked questions (FAQs), and detailed experimental protocols to address potential
hepatotoxicity issues encountered during research.

Section 1: Frequently Asked Questions (FAQS)

This section addresses common conceptual questions regarding the liver-related safety profiles
of rifamycin analogs.
Q1: What are the primary mechanisms of rifamycin-induced liver injury?

Al: The hepatotoxicity of rifamycin analogs is multifactorial. Key mechanisms include:

e Pregnane X Receptor (PXR) Activation: Rifamycins are potent activators of PXR, a nuclear
receptor that regulates the expression of drug-metabolizing enzymes and transporters.[1]

o Cytochrome P450 (CYP) Enzyme Induction: PXR activation leads to a significant
upregulation of CYP enzymes, particularly CYP3A4.[1][2] This can increase the metabolic
activation of the rifamycin analog itself or co-administered drugs into reactive, toxic
metabolites.[1]
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e Cholestasis: Some rifamycins can inhibit the Bile Salt Export Pump (BSEP), a key
transporter responsible for eliminating bile acids from hepatocytes into the bile.[3] Inhibition
of BSEP leads to the intracellular accumulation of cytotoxic bile acids, causing cholestatic
liver injury.[4]

e Mitochondrial Dysfunction: Drug-induced mitochondrial damage can lead to ATP depletion,
the formation of reactive oxygen species (ROS), and the initiation of apoptotic pathways in
hepatocytes.

o Endoplasmic Reticulum (ER) Stress: The accumulation of toxic metabolites and bile acids
can lead to ER stress, which, if prolonged, can trigger cell death.[3]

Q2: How does the hepatotoxicity of rifampicin compare to other analogs like rifabutin,
rifapentine, or rifaximin?

A2: Rifampicin is the most well-studied and is considered a potent inducer of CYP enzymes,
which is a major contributor to its hepatotoxicity risk, especially when co-administered with
other drugs.[2][5][6][7]

» Rifabutin and Rifapentine: These analogs also induce CYP3A4, but studies in primary
human hepatocytes suggest their induction potential may be less than that of rifampicin.[2][5]
[6][7] However, there can be significant inter-donor variability.[2][5][6][7]

o Rifaximin and Rifamycin SV: These are designed for minimal gastrointestinal absorption.[8]
[9] Their low systemic exposure significantly reduces the risk of direct hepatotoxicity
compared to systemically absorbed rifamycins.[8]

Q3: My in vitro and in vivo hepatotoxicity results for a new analog are conflicting. What could be
the cause?

A3: Discrepancies between in vitro and in vivo data are common in toxicology and can arise
from several factors:

 |In Vitro Model Limitations: Standard 2D cell cultures (like HepG2) often have low or absent
expression of key metabolic enzymes (CYPs) and transporters, failing to capture
metabolism-dependent toxicity or cholestatic potential.[10] Even primary human hepatocytes
can rapidly lose their phenotype in culture.[11]

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1022809/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9589499/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1022809/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3837889/
https://journals.asm.org/doi/10.1128/aac.01124-13
https://journals.asm.org/doi/abs/10.1128/aac.01124-13
https://pure.johnshopkins.edu/en/publications/induction-of-influx-and-efflux-transporters-and-cytochrome-p450-3-3/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3837889/
https://journals.asm.org/doi/10.1128/aac.01124-13
https://journals.asm.org/doi/abs/10.1128/aac.01124-13
https://pure.johnshopkins.edu/en/publications/induction-of-influx-and-efflux-transporters-and-cytochrome-p450-3-3/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3837889/
https://journals.asm.org/doi/10.1128/aac.01124-13
https://journals.asm.org/doi/abs/10.1128/aac.01124-13
https://pure.johnshopkins.edu/en/publications/induction-of-influx-and-efflux-transporters-and-cytochrome-p450-3-3/
https://www.ncbi.nlm.nih.gov/books/NBK548896/
https://www.researchgate.net/figure/Molecular-structure-of-rifaximin-and-rifampicin_fig1_348503917
https://www.ncbi.nlm.nih.gov/books/NBK548896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5225883/
https://www.drugtargetreview.com/article/32180/expert-view-overcoming-the-problems-of-working-with-human-primary-hepatocytes/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

» Species Differences: Animal models, most commonly rodents, can have significant
differences in drug metabolism, transporter function, and immune responses compared to
humans.[12] For example, rifampicin's effect on CYP2E1 induction differs between rats and
humans, leading to different outcomes when co-administered with isoniazid.

o Pharmacokinetics and Formulation: The concentration of the drug reaching the liver in vivo is
governed by its absorption, distribution, metabolism, and excretion (ADME) properties, which
are not fully replicated in vitro. The formulation and vehicle used in animal studies can also
impact drug exposure and potentially cause liver injury themselves.[13]

o Complex Biological Responses:In vivo toxicity can be the result of complex interactions
between different cell types (e.g., hepatocytes, Kupffer cells, stellate cells) and the immune
system, which are not captured in simple monocultures.[14]

Section 2: Troubleshooting Experimental Issues

This section provides guidance in a question-and-answer format for specific problems you may
encounter during your experiments.

In Vitro Assays

Q: I'm observing high variability in my primary human hepatocyte assays. What are the
common causes and solutions?

A: High variability is a known challenge with primary human hepatocytes.
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Potential Cause Troubleshooting Steps

This is the most significant factor.[11] Always

characterize each new lot for baseline metabolic
Donor-to-Donor Variability activity and transporter function. When possible,

use pooled donor hepatocytes to average out

genetic variability.[15]

Rapidly thaw vials (<2 minutes), use a
specialized recovery medium, and handle cells
) . gently with wide-bore pipette tips to maximize
Improper Thawing Technique o ) ) )
viability.[16] Centrifugation speed and time are
critical and species-specific (e.g., 100 x g for 10

min for human hepatocytes).[16]

Ensure correct seeding density for your plate
format. Distribute cells evenly by moving the

Suboptimal Plating plate in a figure-eight pattern. Allow sufficient
time for attachment before adding overlays like
Matrigel.[16]

Primary hepatocytes rapidly dedifferentiate in
standard 2D culture.[11] For longer-term studies
Culture Instability (>48-72 hours), consider using 3D culture
systems (e.g., spheroids) or sandwich cultures,
which help maintain the hepatocyte phenotype.

[11]

Q: My new rifamycin analog shows cytotoxicity in HepG2 cells, but not in primary hepatocytes.
How do | interpret this?

A: This result suggests the toxicity might not be dependent on metabolic activation by enzymes
that are deficient in HepG2 cells.

o Check Baseline CYP Activity: HepG2 cells have very low levels of most CYP enzymes
compared to primary hepatocytes or HepaRG cells.[10] The toxicity could be due to a direct
cytotoxic effect of the parent compound that primary hepatocytes are able to mitigate through
other metabolic or efflux pathways.
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o Consider Off-Target Effects: The cytotoxicity in HepG2 cells could be due to an off-target
effect specific to this cell line (e.g., interaction with a protein highly expressed in this cancer-
derived line but not in normal hepatocytes).

o Next Steps: Re-test the compound in a more metabolically competent cell line like HepaRG
cells. If toxicity is still absent, it strengthens the hypothesis that the parent compound is not
directly hepatotoxic via the tested mechanism.

Mechanism-Specific Assays

Q: I suspect my rifamycin analog is causing cholestasis. How can | confirm this in vitro?

A: The primary mechanism for rifamycin-induced cholestasis is the inhibition of the Bile Salt
Export Pump (BSEP). You can assess this using two main approaches.

o Direct BSEP Inhibition Assay: Use membrane vesicles from insect (Sf9) or HEK293 cells
overexpressing human BSEP.[17] Measure the ATP-dependent uptake of a probe substrate
(e.g., radiolabeled taurocholic acid) in the presence and absence of your compound to
determine an IC50 value.[17]

o Cell-Based Cholestasis Assay (DICI): This functional assay uses sandwich-cultured primary
human hepatocytes, which form functional bile canaliculi.

o Expose the hepatocytes to your compound with and without a physiologically relevant
mixture of bile acids.[18]

o Measure a cytotoxicity endpoint (e.g., ATP levels or urea production) after 24-48 hours.[18]

o Calculate the Drug-Induced Cholestasis Index (DICI). A significant increase in toxicity in
the presence of bile acids (a low DICI value) indicates cholestatic potential.[18]

Q: My compound is showing signs of mitochondrial toxicity in the Seahorse XF Mito Tox assay.
How do I troubleshoot and interpret the results?

A: The Seahorse assay provides detailed information on mitochondrial respiration. Common
issues and interpretations are outlined below.
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Observation

Potential Interpretation

Troubleshooting Steps

Low Basal Oxygen
Consumption Rate (OCR)

Low cell number, poor cell
health, or suboptimal assay

medium.

Verify cell count and viability.
Ensure seeding density is
optimized for your cell type
(e.g., ~20,000 cells/well for
primary human hepatocytes).
[19] Use the recommended
assay medium and ensure
proper pH.

Poor Response to FCCP

(Uncoupler)

Suboptimal FCCP
concentration for the specific
cell type, or cells are already
maximally respiring or severely

compromised.

Perform an FCCP titration to
determine the optimal
concentration that gives the
maximal OCR.[19] If OCR
does not increase, it indicates
the electron transport chain

may be inhibited.

High MitoTox Index (MTI)

Indicates mitochondrial toxicity.
The specific pattern of OCR
changes after drug injection
can differentiate between
electron transport chain (ETC)

inhibition and uncoupling.

The assay software helps
classify the type of toxicity.
Further validate with other
methods, such as measuring
mitochondrial membrane
potential (e.g., using JC-1 dye)
or ATP levels.[20]

Section 3: Data Presentation

This section provides comparative data for well-characterized rifamycin analogs to serve as a

benchmark for your experimental results.

Table 1: Comparative CYP3A4 Induction Potential of Rifamycin Analogs in Primary Human

Hepatocytes
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Mean Fold
. Induction of
Compound Concentration Reference
CYP3A4 mRNA (vs.
Vehicle)
Rifampicin 10 uM ~80-fold 2115161171
Rifabutin 10 uM ~20-fold 21151161 7]

) ) Variable (induced in 3
Rifapentine 10 uM 2115161171
of 6 donors)

Note: Data represents the mean from multiple donors; however, significant inter-donor
variability is expected.[2][5][6][7]

Section 4: Key Experimental Protocols & Workflows

This section provides detailed methodologies for critical experiments and visual workflows to

guide your research strategy.

Mechanism of Rifamycin Hepatotoxicity

The following diagram illustrates the key molecular initiating events and pathways involved in

rifamycin-induced liver injury.
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Key pathways in rifamycin-induced hepatotoxicity.
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Workflow for In Vitro Hepatotoxicity Screening

This workflow outlines a tiered approach to screen new semi-synthetic rifamycin analogs for
potential hepatotoxicity.

New Rifamycin Analog

Tier 1: Basic Cytotoxicity
(HepG2 & Primary Hepatocytes)
- Cell Viability (e.g., ATP assay)

- LDH Release

//cytotoxic or for profiling

Tier 2: Mechanism-Based Assays
(Primary Hepatocytes or HepaRG)

==

CYP3A4 Induction Assay BSEP Inhibition Assay Mitochondrial Toxicity Cholestasis Assay If no cytotoxicity and
(QRT-PCR or Activity) (Vesicle Assay) (Seahorse Assay) (DICI) ow-risk profile desired

WEmiﬁ:&chms identified lf concerns identified /If concerns identified

Tier 3: Advanced Models
(3D Spheroids / Co-cultures)

Risk Assessment &
Decision for In Vivo Studies

Click to download full resolution via product page
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Tiered screening workflow for hepatotoxicity.

Protocol 1: BSEP Inhibition Assay using Membrane
Vesicles

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on
BSEP-mediated transport.

Materials:

BSEP-expressing membrane vesicles (commercially available, e.g., from Sf9 or HEK293
cells)

o Control membrane vesicles (without BSEP expression)
» [3H]-Taurocholic acid (TCA) as probe substrate

» Assay Buffer (e.g., 10 mM Tris/HEPES, pH 7.4)

o ATP and AMP solutions

¢ Test compound stock solution (in DMSO)

» Positive control inhibitor (e.g., Cyclosporin A)
 Scintillation fluid and plates

Procedure:

o Preparation: Thaw membrane vesicles on ice. Prepare serial dilutions of the test compound
and positive control. Prepare reaction mixes containing assay buffer, [3H]-TCA, and either
ATP (for transport) or AMP (for background binding).

e Pre-incubation: In a 96-well plate, add the test compound dilutions or vehicle (DMSO) to the
wells. Add the thawed membrane vesicles (typically 5-10 pg protein/well). Pre-incubate for 5-
10 minutes at 37°C.
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Initiate Transport: Start the reaction by adding the pre-warmed ATP or AMP reaction mix to
the wells.

Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (typically 2-5
minutes).

Stop Reaction: Terminate the transport reaction by adding ice-cold wash buffer, followed by
rapid filtration through a filter plate to separate the vesicles from the assay solution.

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove non-
transported substrate.

Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the
radioactivity using a scintillation counter.

Data Analysis:
o Calculate ATP-dependent transport: (Counts in ATP wells) - (Counts in AMP wells).
o Normalize data to the vehicle control (defined as 100% activity).

o Plot the percent inhibition against the log of the test compound concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CYP3A4 Induction Assay in HepaRG Cells

Objective: To quantify the induction of CYP3A4 mRNA or activity by a test compound, using

rifampicin as a positive control.

Materials:

Cryopreserved, differentiated HepaRG cells
HepaRG™ induction medium
Test compound and Rifampicin (10 uM final concentration)

CYP3A4 probe substrate (e.g., Midazolam)
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o LC-MS/MS system for metabolite quantification (for activity assay)
¢ RNA extraction kits and gRT-PCR reagents/system (for mRNA assay)
Procedure:

o Cell Culture: Thaw and plate HepaRG cells according to the supplier's protocol. Allow cells to
acclimate and form a confluent monolayer.

e Compound Treatment: Prepare fresh induction medium containing the test compound at
various concentrations, a positive control (10 uM Rifampicin), and a vehicle control (e.qg.,
0.1% DMSO).

 Induction Period: Treat the cells for 48-72 hours, replacing the medium with fresh compound-
containing medium every 24 hours.

o Assessment (Choose one):
o Activity Assay:

» After the induction period, wash the cells and incubate them with a medium containing a
CYP3A4 probe substrate (e.g., 5-10 uM Midazolam) for a specific time (e.g., 30-60
minutes).

» Collect the supernatant and quantify the formation of the primary metabolite (e.g., 1'-
hydroxymidazolam) using a validated LC-MS/MS method.

o MRNA Expression Assay:

After the induction period, wash the cells and lyse them directly in the plate.

Extract total RNA using a commercial Kit.

Perform reverse transcription to generate cDNA.

Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a
stable housekeeping gene (e.g., GAPDH).
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o Data Analysis:

o Activity: Calculate the rate of metabolite formation (e.g., pmol/min/mg protein). Determine
the fold induction by dividing the rate in treated cells by the rate in vehicle-treated cells.

o MRNA: Use the AACt method to calculate the fold change in mMRNA expression relative to
the vehicle control.

Protocol 3: Assessing Cholestatic Potential using the
DICI Method

Objective: To determine if a compound's cytotoxicity is enhanced in the presence of bile acids,
indicating a cholestatic liability.

Materials:
e Sandwich-cultured primary human hepatocytes (SCHH)
e Hepatocyte culture medium

o Physiologically relevant bile acid (BA) mixture (e.g., containing glycocholic acid, taurocholic
acid, glycochenodeoxycholic acid, etc.)

e Test compound
o Cell viability assay kit (e.g., measuring cellular ATP content or urea production)
Procedure:

o Cell Culture: Plate and culture primary human hepatocytes in a sandwich configuration (e.g.,
between two layers of collagen or Matrigel) for several days to allow the formation of bile
canalicular networks.

o Experimental Setup: Prepare two sets of plates. In one set, treat cells with serial dilutions of
the test compound in standard culture medium. In the second set, treat cells with the same
serial dilutions of the test compound in culture medium supplemented with the BA mixture.
Include vehicle controls for both conditions.
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¢ Incubation: Incubate the cells for 24 to 48 hours.

o Assess Viability: At the end of the incubation, measure hepatocyte viability/functionality in all
wells using a validated assay (e.g., Promega'’s CellTiter-Glo® for ATP or a colorimetric urea
assay).

o Data Analysis:

o Normalize the viability data to the respective vehicle control (with or without BAS) for each
concentration of the test compound.

o Calculate the Drug-Induced Cholestasis Index (DICI) for each concentration using the
following formula:

» DICI = (Viability with Compound + BAs) / (Viability with Compound alone)

o Interpretation: A DICI value significantly less than 1 (a common cutoff is < 0.8) at a non-
cytotoxic concentration indicates that the compound's toxicity is exacerbated by bile acids,
suggesting a cholestatic potential.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC
[pmc.ncbi.nlm.nih.gov]

2. Induction of Influx and Efflux Transporters and Cytochrome P450 3A4 in Primary Human
Hepatocytes by Rifampin, Rifabutin, and Rifapentine - PMC [pmc.ncbi.nim.nih.gov]

3. Frontiers | Involvement of endoplasmic reticulum stress in rifampicin-induced liver injury
[frontiersin.org]

4. Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural
medicinal ingredients: A review - PMC [pmc.ncbi.nlm.nih.gov]

5. journals.asm.org [journals.asm.org]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24211272/
https://www.benchchem.com/product/b1245666?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3940184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3940184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3837889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3837889/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1022809/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1022809/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9589499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9589499/
https://journals.asm.org/doi/10.1128/aac.01124-13
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e 6. journals.asm.org [journals.asm.org]

e 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

« 8. Rifamycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
e 9. researchgate.net [researchgate.net]

e 10. Human Hepatic HepaRG Cells Maintain an Organotypic Phenotype with High Intrinsic
CYP450 Activity/Metabolism and Significantly Outperform Standard HepG2/C3A Cells for
Pharmaceutical and Therapeutic Applications - PMC [pmc.ncbi.nim.nih.gov]

e 11. drugtargetreview.com [drugtargetreview.com]

e 12. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of
natural medicinal ingredients: A review [frontiersin.org]

e 13. Development on Animal Models for Drug/Chemical Induced Liver Injury — Biomedical and
Pharmacology Journal [biomedpharmajournal.org]

e 14. Models of Drug Induced Liver Injury (DILI) — Current Issues and Future Perspectives -
PMC [pmc.ncbi.nlm.nih.gov]

e 15. dls.com [dIs.com]
e 16. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]

e 17. Functional expression, inhibition and induction of CYP enzymes in HepaRG cells -
PubMed [pubmed.nchbi.nlm.nih.gov]

» 18. Hepatocyte-based in vitro model for assessment of drug-induced cholestasis - PubMed
[pubmed.ncbi.nim.nih.gov]

e 19. agilent.com [agilent.com]
e 20. agilent.com [agilent.com]

« To cite this document: BenchChem. [Technical Support Center: Mitigating Hepatotoxicity of
Semi-Synthetic Rifamycin Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245666#mitigating-the-hepatotoxicity-of-semi-
synthetic-rifamycin-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 16/16 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1245666?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

